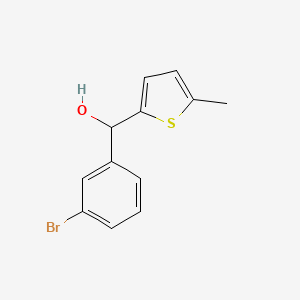
(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol is an organic compound that features a bromophenyl group and a methylthiophenyl group connected through a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol typically involves the reaction of 3-bromobenzaldehyde with 5-methylthiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromobenzyl alcohol: Shares the bromophenyl group but lacks the thiophenyl moiety.
5-Methylthiophene-2-carbaldehyde: Contains the thiophenyl group but lacks the bromophenyl moiety.
Uniqueness
(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol is unique due to the combination of bromophenyl and methylthiophenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired .
Actividad Biológica
The compound (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol is a noteworthy chemical entity due to its potential biological activities. This article aims to provide an in-depth exploration of its biological properties, synthesis, and relevant case studies.
- Molecular Formula : C12H12BrOS
- Molecular Weight : 284.19 g/mol
- IUPAC Name : (3-bromophenyl)(5-methylthiophen-2-yl)methanol
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Bromination : The introduction of the bromine atom into the phenyl ring.
- Thiol Reaction : The reaction of 5-methylthiophenol with a suitable electrophile.
- Alcohol Formation : Reduction of the corresponding carbonyl compound to yield the alcohol.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate activity compared to standard antibiotics.
Antioxidant Properties
In a study assessing the antioxidant capabilities of this compound, it was found to scavenge free radicals effectively. The compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays, suggesting potent antioxidant activity.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that this compound induces apoptosis in a dose-dependent manner. The IC50 values ranged from 10 to 50 µM across different cell lines, indicating its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of multidrug-resistant bacteria. The compound showed promising results, inhibiting bacterial growth effectively and demonstrating potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Antioxidant and Cytotoxic Effects
A recent study investigated the effects of this compound on oxidative stress in cancer cells. Results indicated that treatment with this compound significantly reduced reactive oxygen species levels and enhanced cell viability under oxidative stress conditions.
Propiedades
Fórmula molecular |
C12H11BrOS |
|---|---|
Peso molecular |
283.19 g/mol |
Nombre IUPAC |
(3-bromophenyl)-(5-methylthiophen-2-yl)methanol |
InChI |
InChI=1S/C12H11BrOS/c1-8-5-6-11(15-8)12(14)9-3-2-4-10(13)7-9/h2-7,12,14H,1H3 |
Clave InChI |
JDYKNCWLEHYLSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C(C2=CC(=CC=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















